molecular formula C13H23NO2 B2558805 Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate CAS No. 1883386-23-9

Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate

Cat. No. B2558805
CAS RN: 1883386-23-9
M. Wt: 225.332
InChI Key: FQJFWKQURBNFEZ-NEPJUHHUSA-N
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Description

Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate, also known as JNJ-42153605, is a chemical compound that belongs to the class of pyrrolidine carboxylates. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate involves the modulation of the GABAB receptor. The compound acts as a positive allosteric modulator of the receptor, which enhances its activity. This leads to an increase in the inhibitory tone of the GABAergic system, resulting in anxiolytic and antidepressant effects. The compound has also been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and noradrenaline, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential use in the treatment of pain, addiction, and cognitive disorders. The compound has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and noradrenaline, which may contribute to its therapeutic effects. The compound has also been shown to have a good safety profile and low toxicity.

Advantages and Limitations for Lab Experiments

Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate has several advantages for lab experiments. It has a good safety profile and low toxicity, making it suitable for in vitro and in vivo studies. The compound is also stable and can be easily synthesized in large quantities. However, the compound has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the research on Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate. One potential direction is the investigation of its potential use in the treatment of pain, addiction, and cognitive disorders. The compound has also been shown to have anxiolytic and antidepressant effects, and further research is needed to understand its mechanism of action and potential therapeutic applications. Another future direction is the development of more potent and selective compounds that target the GABAB receptor. This may lead to the development of more effective therapies for anxiety and mood disorders.
Conclusion
Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate is a promising compound with potential therapeutic applications. The compound has been shown to have anxiolytic and antidepressant effects in animal models and acts as a positive allosteric modulator of the GABAB receptor. Further research is needed to understand its mechanism of action and potential therapeutic applications. The compound has several advantages for lab experiments, including a good safety profile and low toxicity. However, its solubility and bioavailability may affect its efficacy in vivo. Future research may focus on the development of more potent and selective compounds that target the GABAB receptor.

Synthesis Methods

The synthesis of Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate involves the reaction of cyclohexanone with ethyl (S)-4-chloropyrrolidine-2-carboxylate in the presence of a base. The resulting product is then purified through column chromatography to obtain the desired compound. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

Ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. It acts as a positive allosteric modulator of the GABAB receptor, which plays a crucial role in the regulation of anxiety and mood. The compound has also been investigated for its potential use in the treatment of pain, addiction, and cognitive disorders.

properties

IUPAC Name

ethyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-2-16-13(15)12-8-11(9-14-12)10-6-4-3-5-7-10/h10-12,14H,2-9H2,1H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJFWKQURBNFEZ-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](CN1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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